molecular formula C7H2Br2FN B1410775 2,6-Dibromo-3-fluorobenzonitrile CAS No. 1807056-31-0

2,6-Dibromo-3-fluorobenzonitrile

Cat. No. B1410775
CAS RN: 1807056-31-0
M. Wt: 278.9 g/mol
InChI Key: ZQONLPIXTOZFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A scalable synthesis of 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid was developed . This transformation was demonstrated through the halodeboronation of a series of aryl boronic acids .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-3-fluorobenzonitrile can be analyzed using various spectroscopic techniques . The vibrational analysis and optimized structure of similar compounds have been investigated by means of ab initio, DFT and Hartree Fock methods .


Chemical Reactions Analysis

This compound is an organic compound that possesses a range of physical, chemical, and biological characteristics. It has been investigated for its potential uses in different fields of research and industry. More detailed information about its chemical reactions can be found in relevant papers .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 252.8±25.0 °C at 760 mmHg . The compound has a molar refractivity of 39.2±0.4 cm3 . It has one freely rotating bond .

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-3-fluorobenzonitrile, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for 2,6-Dibromo-3-fluorobenzonitrile are not mentioned in the available resources, it’s worth noting that such compounds are often used in the synthesis of pharmaceuticals and plant protection agents . Therefore, future research could potentially focus on exploring new synthetic routes or applications for this compound.

properties

IUPAC Name

2,6-dibromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQONLPIXTOZFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-3-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-3-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.